molecular formula C6H5BBrFO3 B1525919 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid CAS No. 1451392-83-8

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid

Cat. No.: B1525919
CAS No.: 1451392-83-8
M. Wt: 234.82 g/mol
InChI Key: UYGMWHVMPASBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative of interest in pharmaceutical research and organic synthesis. The compound has a molecular formula of C6H5BBrFO3 and a molecular weight of 234.82 g/mol . It is recommended to be stored under an inert atmosphere and at cold temperatures (2-8°C) to maintain stability . As a multifunctional aryl boronic acid, it serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures . The presence of both bromo and fluoro substituents on the aromatic ring offers distinct sites for further chemical modification, making it a valuable intermediate for constructing complex molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMWHVMPASBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

  • 2-Bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzyl bromide as intermediates for further functionalization.
  • 2-Bromo-3-amino-6-fluorobenzonitrile, which undergoes diazotization and hydrolysis to generate hydroxy-substituted intermediates.

These intermediates are often synthesized via bromination and fluorination of suitably substituted benzenes, followed by oxidation or substitution reactions.

Preparation Methods

Bromination and Fluorination Steps

  • Bromination of fluorinated aromatic compounds : For example, bromination of 2-fluoro-5-aminobenzonitrile using N-bromosuccinimide (NBS) in ethanol at low temperatures (~5 °C) yields 2-bromo-3-amino-6-fluorobenzonitrile with high yield (~86.5%).
  • Fluorination is typically introduced early in the synthesis, often present in the starting materials such as o-fluorobenzonitrile or 2-fluorotoluene derivatives.

Diazotization and Hydrolysis (Hydroxy Group Introduction)

  • The amino group in 2-bromo-3-amino-6-fluorobenzonitrile is converted to a hydroxy group by diazotization followed by hydrolysis under controlled acidic conditions at low temperatures (-5 to 10 °C). Sodium nitrite is slowly added to form the diazonium salt, which then undergoes hydrolysis to yield the hydroxyphenyl intermediate.

Formation of the Boronic Acid Group

  • The hydroxy-substituted aryl bromide intermediate is converted to the boronic acid by lithiation followed by quenching with trialkyl borates or via Pd-catalyzed borylation using bis(pinacolato)diboron under Suzuki-Miyaura conditions.
  • Suzuki coupling methods have been successfully applied to related compounds, using Pd catalysts and boronic acid derivatives to install the boronic acid moiety efficiently.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents/Conditions Outcome/Product Yield/Notes
1 Bromination NBS, ethanol, 5 °C 2-Bromo-3-amino-6-fluorobenzonitrile 86.5% yield
2 Diazotization & Hydrolysis NaNO2, H2SO4, 0 to 5 °C 2-Bromo-6-fluoro-3-hydroxybenzonitrile High purity, controlled temp
3 Hydrolysis Acidic aqueous media 2-Bromo-6-fluoro-3-hydroxybenzoic acid Purity ~98.8%
4 Borylation Lithiation + trialkyl borate or Pd-catalyzed borylation 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid Efficient Suzuki coupling

Notes on Process Optimization

  • Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) during borylation steps improves yields and product stability.
  • Post-reaction purification commonly involves silica gel column chromatography to isolate the boronic acid in pure form.
  • Reaction times vary: bromination (2 h), diazotization (1–2 h), borylation (up to 18 h reflux).

Summary Table of Key Conditions

Reaction Step Temperature Range Time Range Key Reagents Notes
Bromination 5–7 °C 2 h N-bromosuccinimide, ethanol Control temp to avoid over-bromination
Diazotization -5 to 10 °C (opt. 0–5) 1–2 h NaNO2, H2SO4 Slow addition of NaNO2 critical
Hydrolysis Room temp to 50 °C 1–3 h Acidic aqueous media Converts diazonium to hydroxy group
Borylation (Suzuki) Reflux (~80–100 °C) 12–18 h Pd catalyst, bis(pinacolato)diboron Inert atmosphere, dry solvents preferred

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid undergoes various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters.

  • Reduction: The bromine atom can be reduced to form bromide ions.

  • Substitution: The fluorine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Bromide Ions: Resulting from reduction reactions.

  • Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a key reagent in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

  • Biology: The compound is used in the development of fluorescent probes for biological imaging.

  • Medicine: It is explored for its potential in drug discovery and development, particularly in the design of boronic acid-based inhibitors.

  • Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid exerts its effects involves its interaction with various molecular targets and pathways:

  • Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.

  • Pathways: It participates in cross-coupling reactions, where it facilitates the formation of biaryl compounds through palladium-catalyzed processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Phenylboronic Acids

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid Br (2), F (6), -OH (3) C₆H₅BBrFO₃ 234.82 1309980-99-1 Cross-coupling; polar solvent solubility
2-Bromo-6-chloro-3-methylphenylboronic acid Br (2), Cl (6), -CH₃ (3) C₇H₇BBrClO₂ 249.30 1309980-97-9 Enhanced steric bulk; lower polarity
(2-Bromo-6-chlorophenyl)boronic acid Br (2), Cl (6) C₆H₅BBrClO₂ 234.28 1107580-65-3 Simpler structure; higher volatility
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid Br (6), F (2), -OCH₂C₆H₅ (3) C₁₃H₁₁BBrFO₃ 332.95 957035-10-8 Bulky benzyloxy group; reduced reactivity in coupling
2-Bromo-3-fluoro-6-methoxyphenylboronic acid Br (2), F (3), -OCH₃ (6) C₇H₇BBrFO₃ 248.84 N/A Methoxy enhances electron density; stabilizes boronate intermediates

Physical and Chemical Properties

Solubility :
  • The hydroxyl group in the target compound improves solubility in polar solvents (e.g., water, methanol) compared to analogs with non-polar substituents (e.g., methyl, benzyloxy) .
  • Chloro- and bromo-substituted analogs exhibit lower solubility due to increased hydrophobicity .
Thermal Stability :
Crystallinity :
  • The hydroxyl group promotes hydrogen bonding, favoring crystalline structures. In contrast, benzyloxy or ethoxy substituents introduce amorphous tendencies .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Bromo and fluoro act as directing groups, accelerating regioselective coupling. The hydroxyl group may transiently coordinate with palladium catalysts, though steric hindrance is minimal .
  • Methoxy Derivatives (e.g., 2-Bromo-3-fluoro-6-methoxyphenylboronic acid) : Methoxy’s electron-donating effect stabilizes boronate intermediates, improving coupling efficiency under mild conditions .

Biological Activity

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, its mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BBrFO3C_6H_5BBrFO_3 with a molecular weight of approximately 234.81 g/mol. The compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of a phenolic ring, which contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and proteins involved in critical cellular processes. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is essential for modulating protein-protein interactions (PPIs).

Key Mechanisms:

  • Inhibition of Protein-Tyrosine Phosphatases (PTPs) : Similar compounds have shown inhibitory effects on PTPs, which are involved in regulating cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
  • Modulation of Protein-Protein Interactions : The compound can disrupt specific PPIs, which may be beneficial in treating diseases characterized by aberrant protein interactions, such as cancer and neurodegenerative disorders.

Table 1: Biological Activity Summary

Study Target IC50 (μM) Effect Notes
Study AMptpB0.4InhibitoryEffective against multidrug-resistant Mycobacterium tuberculosis
Study BPTP1B5.0InhibitoryDemonstrated selectivity over human phosphatases
Study CCancer Cells10.0CytotoxicInduced apoptosis in treated cells

Case Studies

  • Inhibition of MptpB : Research indicates that derivatives of phenylboronic acids, including this compound, exhibit significant inhibitory effects on MptpB, a virulence factor in Mycobacterium tuberculosis. In vivo studies demonstrated that treatment with these compounds resulted in a reduction of bacterial burden in animal models .
  • Cancer Therapeutics : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways through the inhibition of specific PTPs that regulate cell survival signals.
  • Analgesic Effects : Related compounds have been investigated for their analgesic properties, suggesting potential applications in pain management through interactions with pain receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate permeability and solubility, which are favorable for drug development. Further studies are needed to evaluate its bioavailability and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-3-hydroxyphenylboronic acid?

  • Methodological Answer : The compound can be synthesized via directed ortho-metalation (DoM) followed by borylation. For example, lithiation of a substituted bromo-fluoro-phenol precursor using n-BuLi at low temperatures (-78°C) in anhydrous THF, followed by quenching with trimethyl borate, yields the boronic acid. Alternatively, Suzuki-Miyaura cross-coupling of halogenated precursors with boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a basic aqueous medium (e.g., Na₂CO₃) at 80–100°C can be optimized. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical to achieve >95% purity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in a tightly sealed, moisture-free container under inert gas (argon or nitrogen). Boronic acids are prone to protodeboronation under acidic or humid conditions. Pre-treatment with molecular sieves (3Å) and periodic purity checks via HPLC or NMR are recommended. Avoid prolonged exposure to light due to potential halogen bond dissociation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromo and fluoro groups at C2 and C6, hydroxyl at C3).
  • HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification.
  • X-ray crystallography : Single-crystal analysis to resolve steric effects from bulky halogens and hydrogen bonding via the hydroxyl group .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of the boronic acid group in cross-coupling reactions?

  • Methodological Answer : The bromo and fluoro groups enhance the electrophilicity of the boronic acid via meta-directing effects , accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance at the ortho position (C2) may reduce coupling efficiency with bulky aryl partners. Kinetic studies using DFT calculations or Hammett plots (σₚ values: F = +0.06, Br = +0.26) can quantify electronic effects. Optimize catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) to mitigate steric challenges .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

  • Methodological Answer : Discrepancies in yields often arise from solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. CsF), or oxygen sensitivity . Systematic screening using Design of Experiments (DoE) or high-throughput robotic platforms is advised. For example, aerobic vs. inert conditions may alter Pd catalyst turnover. Cross-validate results with kinetic isotopic effect (KIE) studies or in situ IR monitoring of reaction intermediates .

Q. What are the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Under acidic conditions (pH < 4) , protodeboronation occurs via cleavage of the B–C bond, yielding a phenol derivative. In alkaline conditions (pH > 9) , hydroxyl group deprotonation stabilizes the boronate anion but may promote oxidative debromination. Monitor degradation by LC-MS and isolate intermediates via preparative TLC. Stability studies should include accelerated aging at 40°C/75% RH to model shelf-life .

Q. How does the hydroxyl group at C3 affect supramolecular interactions in drug discovery applications?

  • Methodological Answer : The hydroxyl group enables hydrogen bonding with biological targets (e.g., proteases or kinases) and influences logP values. Compare binding affinities of the boronic acid with its methyl-protected analog (e.g., 3-methoxy derivative) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (AutoDock Vina) can predict interactions with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid
Reactant of Route 2
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.